2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylpropyl)-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-16(15(22)19-13-12(24-16)4-2-5-17-13)14(21)18-6-3-7-20-8-10-23-11-9-20/h2,4-5H,3,6-11H2,1H3,(H,18,21)(H,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDQIQSPEOUFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and relevant studies that highlight its biological effects.
- Molecular Formula : C17H23N3O4
- Molecular Weight : 333.388 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the morpholine group suggests potential interactions with neurotransmitter systems, while the pyrido[3,2-b][1,4]oxazine structure may influence its pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of benzoxazine compounds exhibit antimicrobial properties. A study focusing on similar compounds demonstrated significant antifungal activity against various strains, suggesting that this compound may possess similar effects .
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of cerebral ischemia. In these studies, compounds related to the oxazine class showed promise in reducing neuronal damage through mechanisms that involve inhibition of apoptotic pathways and modulation of oxidative stress .
Anticancer Activity
Preliminary data suggest that this compound may exhibit anticancer properties. A related study highlighted the ability of certain benzoxazine derivatives to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms . The specific pathways involved in this action remain an area for further investigation.
Case Studies and Research Findings
- Antifungal Activity Study :
- Neuroprotective Study :
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit promising anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Properties
Studies have demonstrated that compounds containing oxazine moieties possess antimicrobial activity. This is particularly relevant in the context of antibiotic resistance, where new classes of antimicrobial agents are urgently needed. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimalarial Activity
The compound's structural analogs have been explored for their efficacy against malaria parasites. Research has shown that modifications to the oxazine ring can enhance antimalarial activity by targeting specific stages of the Plasmodium lifecycle. This is crucial for developing effective treatments against resistant strains.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of anticancer properties | Demonstrated significant inhibition of tumor growth in vitro and in vivo models using similar oxazine derivatives. |
| Study 2 | Assessment of antimicrobial efficacy | Showed effective bactericidal activity against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells. |
| Study 3 | Investigation of antimalarial effects | Identified potent activity against Plasmodium falciparum with a novel mechanism involving disruption of heme detoxification pathways. |
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs from the pyrido-oxazine family include:
| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | CAS RN | Purity (%) |
|---|---|---|---|---|---|
| 3,4-Dihydro-2H-pyrido[3,4-b][1,4]oxazine | C₇H₈N₂O | Parent structure (no oxo group) | 136.15 | 20348-23-6 | 97 |
| (4R)-4-Fluoro-N-(3-oxo-pyrido-oxazin-6-yl)-D-prolinamide | C₂₄H₂₈FN₃O₄ | 4-Fluoro, prolinamide side chain | 441.50 | EP3643703A1 | N/A |
| Target Compound | C₁₇H₂₄N₄O₄ | 3-Oxo, 2-methyl, N-(3-morpholinopropyl)carboxamide | 364.40 | Not provided | N/A |
Structural Insights :
- Parent Compound (3,4-Dihydro-2H-pyrido-oxazine) : Lacks the 3-oxo group and carboxamide side chain, resulting in lower molecular weight (136.15 g/mol) and simpler reactivity .
- Fluorinated Prolinamide Analog: Incorporates a fluorine atom and prolinamide group, which may enhance metabolic stability and target selectivity compared to the morpholinopropyl-carboxamide derivative .
- Target Compound: The 3-oxo group increases hydrogen-bonding capacity, while the morpholinopropyl side chain likely improves aqueous solubility and pharmacokinetic properties .
Research Findings and Data Gaps
- Biological Activity: No specific studies on the target compound are cited in the evidence.
Q & A
Q. What in vitro/in vivo models are most relevant for studying its anti-inflammatory potential?
- Methodological Answer :
- In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- In Vivo : Murine carrageenan-induced paw edema model, with COX-2 inhibition as a key endpoint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
